1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that contains both pyrrole and pyrimidine rings. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway . The pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound is a derivative of 1h-pyrrolo[2,3-b]pyridine, which has shown potent activities against fgfr1, 2, and 3 . The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action environment of the compound can influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. Common starting materials might include pyrrole derivatives and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while substitution reactions might introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, or antibacterial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolo-pyrimidine derivatives with different substituents. Examples include:
- 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione with different alkyl groups.
- Pyrrolo-pyrimidine derivatives with additional functional groups.
Uniqueness
The uniqueness of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1,3-diethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-12-8-7(5-6-11-8)9(14)13(4-2)10(12)15/h5-6,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMYTIVXOEQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CN2)C(=O)N(C1=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201922 |
Source
|
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53680-92-5 |
Source
|
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053680925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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